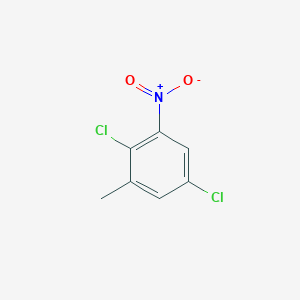
4-Bromo-2-chloro-1-((4-fluorobenzyl)oxy)benzene
Overview
Description
The compound “4-Bromo-2-chloro-1-((4-fluorobenzyl)oxy)benzene” is a type of organic compound known as an aromatic compound due to the presence of a benzene ring in its structure . It contains bromine, chlorine, and fluorine atoms attached to the benzene ring, along with a benzyl group that is further substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The bromine, chlorine, and fluorine atoms, along with the benzyl group, would be attached to different carbon atoms on the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “this compound” could potentially undergo various types of chemical reactions. These might include further substitution reactions, where other atoms or groups replace the halogen atoms or the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the presence of the halogen atoms and benzyl group. These could affect properties such as its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization in Chemistry
- Synthesis of N-allyl-4-piperidyl Benzamide Derivatives : 4-Bromo-2-chloro-1-((4-fluorobenzyl)oxy)benzene has been utilized in the synthesis of N-allyl-4-piperidyl benzamide derivatives, contributing to the development of novel non-peptide CCR5 antagonists (Cheng De-ju, 2014).
- N-Piperidine Benzamides CCR5 Antagonists : This compound played a crucial role in the synthesis and structural characterization of N-piperidine benzamides, showing potential bioactivity as CCR5 antagonists (Cheng De-ju, 2015).
Applications in Material Science
- Fluorescence Properties in Chemistry : this compound has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene, showcasing significant fluorescence properties, indicating potential applications in material sciences (Liang Zuo-qi, 2015).
Photoreactions and Chemical Processes
- Study of Photoreactions : This compound has been involved in studies focusing on the photoreactions of halogenobenzenes with cyclopentene, revealing insights into chemical processes and reaction mechanisms (D. Bryce-smith, W. M. Dadson, A. Gilbert, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-1-[(4-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUJXGETPMFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
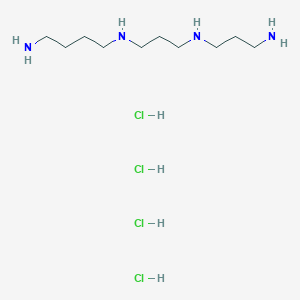
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)
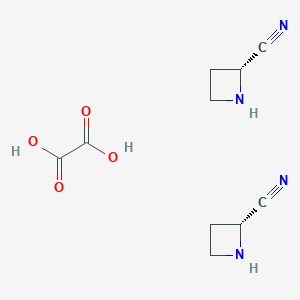

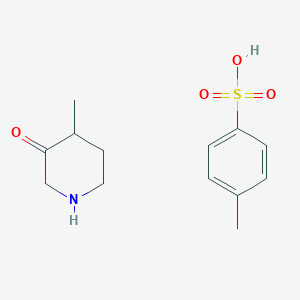
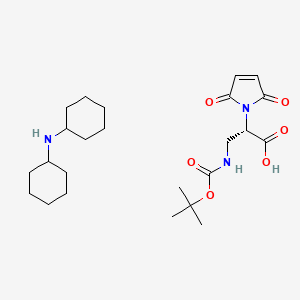
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
